Ammonium dodecyl sulfate

Catalog No.
S578980
CAS No.
2235-54-3
M.F
C12H29NO4S
M. Wt
283.43 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium dodecyl sulfate

CAS Number

2235-54-3

Product Name

Ammonium dodecyl sulfate

IUPAC Name

azanium;dodecyl sulfate

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

BTBJBAZGXNKLQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Protein Analysis

  • Protein Solubilization: ADS acts as a detergent, similar to the more common sodium dodecyl sulfate (SDS). It effectively solubilizes proteins, making them amenable for further analysis techniques like gel electrophoresis and mass spectrometry [].
  • Improved MALDI Performance: Compared to SDS, ADS offers improved performance in Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for high molecular weight proteins (>25 kDa) []. This is because ADS generates fewer adduct ions, leading to cleaner spectra and easier protein identification.

Cell and Tissue Lysis

  • Membrane Disruption: ADS disrupts cell membranes due to its amphiphilic nature, allowing researchers to extract intracellular components like proteins and organelles for further analysis [].
  • Study of Apoptosis: Research suggests ADS can induce apoptosis, or programmed cell death, in certain cell lines []. This makes it a valuable tool for studying cell death mechanisms and related diseases.

Other Applications

  • Micellar Separations: ADS can be used in micellar electrokinetic chromatography (MEKC) for the separation of various biomolecules, including proteins, peptides, and nucleotides [].
  • Nanoparticle Synthesis: ADS plays a role in the synthesis of various nanoparticles used in drug delivery and other applications [].

Origin and Significance

ADS is primarily derived from coconut or palm kernel oil []. It is a crucial component in many scientific studies due to its ability to:

  • Solubilize: ADS can dissolve both polar and non-polar substances, making it valuable for research involving membrane proteins, drug delivery systems, and other applications requiring the interaction of hydrophobic and hydrophilic components [].
  • Form Micelles: In aqueous solutions, ADS forms micelles, which are spherical aggregates with a hydrophilic exterior and a hydrophobic interior. These micelles can encapsulate hydrophobic molecules, aiding in their transport and manipulation.

Molecular Structure Analysis

The ADS molecule (C₁₂H₂₉NO₄S) possesses two key features:

  • Hydrophobic Tail: A long, straight-chain hydrocarbon tail (dodecyl group, C₁₂H₂₉) is nonpolar and water-insoluble.
  • Hydrophilic Head Group: An ammonium cation (NH₄⁺) attached to a sulfate group (SO₄²⁻) creates a polar and water-soluble head group.

This duality in its structure grants ADS its surfactant properties, allowing it to interact with both water and oils/fats [].


Chemical Reactions Analysis

Synthesis

ADS is typically synthesized through the sulfation of dodecyl alcohol with sulfuric acid or sulfur trioxide [].

Decomposition

At high temperatures, ADS can decompose into dodecyl alcohol, ammonia, and sulfur oxides.

Other Relevant Reactions

ADS readily participates in ionic interactions with oppositely charged molecules. For instance, it can interact with proteins , affecting their stability and function.


Physical And Chemical Properties Analysis

  • Appearance: Yellowish viscous liquid at room temperature [].
  • Melting Point: Not readily available.
  • Boiling Point: 418 °C (784 °F) [].
  • Solubility: Highly soluble in water [].
  • Stability: Relatively stable under normal storage conditions [].

In Biological Systems

While not directly involved in biological processes, ADS can interact with cell membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity and alter protein function depending on the concentration and exposure time.

Toxicity

ADS can cause skin and eye irritation, especially at high concentrations. It is generally considered to be non-mutagenic and non-carcinogenic.

Flammability

Not flammable [].

Reactivity

Can be mildly corrosive to metals. Avoids strong oxidizing agents [].

Physical Description

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999)
Liquid

Color/Form

Clear liquid

Density

1.03 at 68 °F (USCG, 1999)

UNII

Q7AO2R1M0B

Related CAS

151-41-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 617 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 617 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 615 of 617 companies with hazard statement code(s):;
H302 (71.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (78.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2235-54-3

Wikipedia

Ammonium lauryl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant

Methods of Manufacturing

REACTION OF N-DODECYL ALCOHOL WITH CHLOROSULFONIC ACID FOLLOWED BY NEUTRALIZATION WITH AMMONIA

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Sulfuric acid, monododecyl ester, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

APHA Methods 5540C Anionic Surfactants as MBAS. Extraction method with LOD = 0.025 mg/L /SURFACTANTS/
EMSLC Method 425.1 Methylene Blue Active Substances (MBAS). Extraction method with LOD = 0.025 mg/l /SURFACTANTS/

Dates

Modify: 2023-08-15

Using Molecular Simulations to Understand the Effect of Dodecyl Sulfate on the Calcium-Binding Ability of Polystyrene Sulfonate

Sonali Gore, Kaustubh Rane
PMID: 34232049   DOI: 10.1021/acs.jpcb.1c04607

Abstract

We demonstrate the potential to tune the binding of calcium ions with polystyrene sulfonate (PSS) in the presence of dodecyl sulfate (DS). This can aid the design of surfactant-responsive water-softening agents for applications in detergency. We use molecular dynamics simulations to study the effect of the concentration of DS ions and the degree of sulfonation on the propensity of calcium ions toward PSS. We observe that the presence of DS ions increases the propensity of calcium ions toward 100% sulfonated PSS. The above phenomenon is due to the hydrophobic attraction between PSS and DS at low DS concentrations and the formation of calcium ion bridges between sulfonate and sulfate groups at moderate to high DS concentrations. We also observe the formation of calcium ion bridges between the sulfonate groups at high DS concentrations. The presence of DS ions also increases the propensity of calcium ions toward 20% sulfonated PSS. This is mainly due to the hydrophobic attraction between PSS and DS ions. The calcium ion bridges between sulfonate and sulfate groups are less prevalent than those of 100% sulfonated PSS. We do not observe calcium ion bridges between sulfonate groups of 20% sulfonated PSS. We use the above-mentioned insights to suggest potential strategies for designing an anionic polyelectrolyte having a suitable calcium-binding ability at a given concentration of the anionic surfactant. Finally, strong PSS-DS affinity is detrimental to the activity of surfactants because less surfactant ions are available for detergency. Our results also indicate the possibility of altering the PSS-DS affinity by changing the degree of sulfonation.


About the impact of superassociation of hydrophobic ion pairs on membrane permeability

Iram Shahzadi, Imran Nazir, Thi Nhu Quynh Phan, Andreas Bernkop-Schnürch
PMID: 32268189   DOI: 10.1016/j.ejpb.2020.03.016

Abstract

The study was aimed to investigate the impact of superassociation of hydrophobic ion pairs (HIPs) on membrane permeability.
Toluidine blue O (TBO) as a cationic model compound was complexed with anionic counter ions having different physiochemical properties namely dodecanoate (DD), oleate (OL), deoxycholate (DC), docusate (DO) and dodecyl sulfate (DS). TBO HIPs were characterized regarding log P, zeta potential and stability over 8 h at pH 7.4. Association and dissociation constants (K
and K
) were calculated by applying quasi-equilibrium equation to the double reciprocal plots of log P versus counter ion concentrations. Permeation studies of free TBO, superassociated TBO HIPs and HIPs applied as entirely dissociated form were carried out across human colorectal adenocarcinoma-derived cell line (Caco-2) and freshly excised rat intestinal mucosa.
TBO HIPs of increasing lipophilicity ranging from log P 0.59 to 2.35 were obtained as a result of ion pairing with anionic counter ions. Zeta potential of TBO shifted from positive to negative due to ion pairing. HIPs with DO and DS showed highest stability at pH 7.4. Association constant (K
) values for TBO HIPs were found in the following rank order; DS > DO > OL > DC > DD. Due to superassociation of HIPs, permeation of TBO was efficiently improved up to 3.1-fold across Caco-2 cells and up to 2.5-fold across rat intestinal mucosa.
Superassociated HIPs showed generally a significantly higher membrane permeability than free TBO and entirely dissociated HIPs.


Removal of Dodecyl Sulfate Ions Bound to Human and Bovine Serum Albumins Using Sodium Cholate

Yoshiko Moriyama, Kunio Takeda
PMID: 31902896   DOI: 10.5650/jos.ess19224

Abstract

The secondary structures of human serum albumin (HSA) and bovine serum albumin (BSA) were disrupted in the solution of sodium dodecyl sulfate (SDS), while being hardly damaged in the solution of the bile salt, sodium cholate (NaCho). In the present work, the removal of dodecyl sulfate (DS) ions bound to these proteins was attempted by adding various amounts of NaCho. The extent of removal was estimated by the restoration of α-helical structure of each protein disrupted by SDS. Increases and decreases in α-helical structure were examined using the mean residue ellipticity at 222 nm, [θ]
, which was frequently used as a measure of α-helical structure content. The magnitudes of [θ]
of HSA and BSA, weakened by SDS, were restrengthened upon the addition of NaCho. This indicated that the α-helical structures of HSA and BSA that were disrupted by the binding of DS ions were nearly reformed by the addition of NaCho. The NaCho concentration at which the maximum restoration of [θ]
of each protein was attained increased nearly linearly with SDS concentration. These results indicated that most of the bound DS ions were removed from the proteins but the removal was incomplete. The removal of DS ions, examined by means of the equilibrium dialysis, was also incomplete. The α-helical structure restoration and the DS ion removal by NaCho were considered to be due to the ability of cholate anions to strip the surfactant ions bound to HSA and BSA. These stripped DS ions appeared to be more likely to form SDS-NaCho mixed micelles in bulk rather than SDS-NaCho mixed aggregates on the proteins.


Crystallographic and Energetic Insights into Reduced Dissolution and Physical Stability of a Drug-Surfactant Salt: The Case of Norfloxacin Lauryl Sulfate

Yiwang Guo, Manish Kumar Mishra, Chenguang Wang, Changquan Calvin Sun
PMID: 31829631   DOI: 10.1021/acs.molpharmaceut.9b01015

Abstract

A commonly used pharmaceutical surfactant, sodium lauryl sulfate (SLS), has been reported to reduce the dissolution rate of drugs due to the formation of a less soluble drug-lauryl sulfate salt. In this study, we provide direct crystallographic evidence of the formation of salt between SLS and norfloxacin (NOR), [NORH
][LS
]·1.5 H
O. The available crystal structure also enables the use of the energy framework to gain an understanding of the structure-property relationship. Results show that the hydrophobic methyl groups in SLS dominate the surfaces of the [NORH
][LS
]·1.5 H
O crystals, resulting in the increased hydrophobicity and reduced wettability by aqueous media. Moreover, an analysis of molecular environments and energy calculations of water molecules provides insight into the stability of [NORH
][LS
]·1.5 H
O with variations in the relative humidity and temperature. In summary, important pharmaceutical properties, such as solubility, dissolution, and thermal stability, of the drug-surfactant salt [NORH
][LS
]·1.5 H
O have been characterized and understood based on crystallographic and energetic analyses of the crystal structure.


Preparation and evaluation of hydrocalumite-iron oxide magnetic intercalated with dodecyl sulfate for removal of agrichemicals

Jaderson Lopes Milagres, Carlos Roberto Bellato, Sukarno Olavo Ferreira, Luciano de Moura Guimarães
PMID: 31778866   DOI: 10.1016/j.jenvman.2019.109845

Abstract

The magnetic adsorbent prepared with hydrocalumite-iron oxide (HC/Fe) modified with dodecyl sulfate (DS) was examined for the removal of the agrichemicals atrazine (ATZ) and chlorpyrifos (CPF) from aqueous solution. The adsorbent HC-DS/Fe was characterized by infrared spectroscopy (IR), Raman spectroscopy, X-ray diffractometry (XRD) and atomic absorption spectrometry. The effects of adsorbent dosage, contact time, pH and initial concentration of ATZ and CPF were evaluated. HC-DS/Fe presented a maximum adsorption capacity for ATZ of 4.5 mg g
(30 min) and for CPF of 72.9 mg g
(210 min) at 25 °C. HC-DS/Fe can be readily removed from the aqueous solution by magnetization because of its magnetic properties. The free energy variation for HC-DS/Fe during the adsorption of the ATZ was -48.78 to -53.91 kJ mol
and for the CPF of -55.79 to -59.28 kJ mol
, suggesting the spontaneity of the adsorption process. The positive value of △H suggests an endothermic process for the interaction of ATZ and CPF by HC-DS/Fe. This adsorbent showed satisfactory results when used in the treatment of a sample of river water, fortified with the agrichemicals chlorpyrifos, atrazine, thiamethoxam and acetamiprid.


Effect of Hydrophobic Chains on Solubilization of Hydrocarbon and Fluorocarbon Surfactant Mixtures in Aqueous Solution

Youichi Takata, Yuka Ohtsuka, Takumi Ashida
PMID: 31413243   DOI: 10.5650/jos.ess19086

Abstract

We investigated the solubilization behavior of the hydrocarbon surfactant lithium dodecyl sulfate (LiDS) and the fluorocarbon surfactant lithium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (LiFOS) in an aqueous solution to determine the controlled release mechanism of solubilizate. The LiDS system solubilized Sudan III, a hydrocarbon compound, whereas the LiFOS system did not, because of the immiscibility of the hydrocarbon and fluorocarbon compounds. The solubilization ability of the LiDS and LiFOS mixtures gradually decreased with increasing LiFOS bulk composition because the micelles mainly composed of LiDS transformed into micelles mainly composed of LiFOS. Furthermore, Sudan III solubilized in the aqueous LiDS was deposited when an aqueous LiFOS was added. The difference in the solubilization behavior between LiDS and LiFOS enabled the controlled release of the solubilizate.


Preformulation Studies of a Stable PTEN-PDZ Lipopeptide Able to Cross an In Vitro Blood-Brain-Barrier Model as a Potential Therapy for Alzheimer's Disease

Aikaterini Lalatsa, Yujiao Sun, Jose Ignacio Gamboa, Shira Knafo
PMID: 32888078   DOI: 10.1007/s11095-020-02915-8

Abstract

Amyloid β (Aβ) drives the accumulation of excess Phosphatase and Tensin Homolog Deleted on Chromosome 10 (PTEN) at synapses, inducing synaptic depression and perturbing memory. This recruitment of PTEN to synapses in response to Aβ drives its interaction with PSD95/Disc large/Zonula occludens-1 (PDZ) proteins and, indeed, we previously showed that an oligo lipopeptide (PTEN-PDZ) capable of blocking such PTEN:PDZ interactions rescues the synaptic and cognitive deficits in a mouse model of Alzheimer's disease. Hence, the PTEN:PDZ interaction appears to be crucial for Aβ-induced synaptic and cognitive impairment. Here we have evaluated the feasibility of using PTEN-PDZ lipopeptides based on the human/mouse PTEN C-terminal sequence, testing their stability in biological fluids, their cytotoxicity, their ability to self-assemble and their in vitro blood-brain barrier (BBB) permeability. Myristoyl or Lauryl tails were added to the peptides to enhance their cell permeability.
Lipopeptides self assembly was assessed using electron microscopy and the thioflavin T assay. Stability studies in mouse plasma (50%), intestinal washing, brain and liver homogenates as well as permeability studies across an all human 2D blood-brain barrier model prepared with human cerebral endothelial cells (hCMEC/D3) and human astrocytes (SC-1800) were undertaken.
The mouse lauryl peptide displayed enhanced overall stability in plasma, ensuring a longer half-life in circulation that meant there were larger amounts available for transport across the BBB (Papp
: 6.28 ± 1.85 × 10
cm s
).
This increased availability, coupled to adequate BBB permeability, makes this peptide a good candidate for therapeutic parenteral (intravenous, intramuscular) administration and nose-to-brain delivery. Graphical Abstract.


A new and efficient carboxymethyl-hexanoyl chitosan/dodecyl sulfate nanocarrier for a pyrazoline with antileukemic activity

Andrés Felipe Chamorro Rengifo, Natalia Stefanes, Jessica Toigo, Cassiana Mendes, Maria C Santos-Silva, Ricardo J Nunes, Alexandre Luis Parize, Edson Minatti
PMID: 31546341   DOI: 10.1016/j.msec.2019.110051

Abstract

We describe herein a chitosan nanocarrier for drug delivery applications obtained through the self-assembly of carboxymethyl-hexanoyl chitosan and dodecyl sulfate (CHC-SDS). Nanocapsules with spherical morphology were obtained in phosphate buffer at pH 7.4. These CHC-SDS nanocapsules showed no toxicity toward Jurkat cells (acute lymphoblastic leukemia) and were used to encapsulate a new pyrazoline (H3TM04) with antileukemia activity. The samples were characterized by dynamic light scattering (DLS) and Laser Doppler Micro-Electrophoresis. The encapsulation efficiency was higher than 96% (293.6 μg mL
) and the H3TM04-loaded nanocapsules (CHC-SDS-H) had a negative surface charge (-29.8 ± 0.7 mV) and hydrodynamic radius of around 84 nm. For the first time, CHC-SDS-H were formed and the antitumoral cancer activity was proved. The in vitro assays showed the controlled release of H3TM04 from the CHC-SDS-H nanocapsules in phosphate buffer pH 7.4. The H3TM04 release data were described by the power law model, indicating that H3TM04 delivery occurred via an erosion mechanism. The cytotoxicity assays with Jurkat and K-562 cells (acute myeloid leukemia) demonstrated that the CHC-SDS-H nanocapsule decreases the half maximal inhibitory concentration (IC
). The study showed that CHC-SDS nanocapsules represent a promising nanocarrier for pyrazoline derivates that could be applied in leukemia therapy.


PTPN2 links colonic and joint inflammation in experimental autoimmune arthritis

Wan-Chen Hsieh, Mattias Nd Svensson, Martina Zoccheddu, Michael L Tremblay, Shimon Sakaguchi, Stephanie M Stanford, Nunzio Bottini
PMID: 33055428   DOI: 10.1172/jci.insight.141868

Abstract

Loss-of-function variants of protein tyrosine phosphatase non-receptor type 2 (PTPN2) enhance risk of inflammatory bowel disease and rheumatoid arthritis; however, whether the association between PTPN2 and autoimmune arthritis depends on gut inflammation is unknown. Here we demonstrate that induction of subclinical intestinal inflammation exacerbates development of autoimmune arthritis in SKG mice. Ptpn2-haploinsufficient SKG mice - modeling human carriers of disease-associated variants of PTPN2 - displayed enhanced colitis-induced arthritis and joint accumulation of Tregs expressing RAR-related orphan receptor γT (RORγt) - a gut-enriched Treg subset that can undergo conversion into FoxP3-IL-17+ arthritogenic exTregs. SKG colonic Tregs underwent higher conversion into arthritogenic exTregs when compared with peripheral Tregs, which was exacerbated by haploinsufficiency of Ptpn2. Ptpn2 haploinsufficiency led to selective joint accumulation of RORγt-expressing Tregs expressing the colonic marker G protein-coupled receptor 15 (GPR15) in arthritic mice and selectively enhanced conversion of GPR15+ Tregs into exTregs in vitro and in vivo. Inducible Treg-specific haploinsufficiency of Ptpn2 enhanced colitis-induced SKG arthritis and led to specific joint accumulation of GPR15+ exTregs. Our data validate the SKG model for studies at the interface between intestinal and joint inflammation and suggest that arthritogenic variants of PTPN2 amplify the link between gut inflammation and arthritis through conversion of colonic Tregs into exTregs.


Hair keratin promotes wound healing in rats with combined radiation-wound injury

Xiaoliang Chen, Dongliang Zhai, Bochu Wang, Shilei Hao, Jia Song, Zhiping Peng
PMID: 32125534   DOI: 10.1007/s10856-020-06365-x

Abstract

Keratins derived from human hair have been suggested to be particularly effective in general surgical wound healing. However, the healing of a combined radiation-wound injury is a multifaceted regenerative process. Here, hydrogels fabricated with human hair keratins were used to test the wound healing effects on rats suffering from combined radiation-wound injuries. Briefly, the keratin extracts were verified by dodecyl sulfate polyacrylamide gel electrophoresis analysis and amino acid analysis, and the keratin hydrogels were then characterized by morphological observation, Fourier transform infrared spectroscopy analysis and rheology analyses. The results of the cell viability assay indicated that the keratin hydrogels could enhance cell growth after radiation exposure. Furthermore, keratin hydrogels could accelerate wound repair and improve the survival rate in vivo. The results demonstrate that keratin hydrogels possess a strong ability to accelerate the repair of a combined radiation-wound injury, which opens up new tissue regeneration applications for keratins.


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